molecular formula C11H7I2NO B12934055 2,3-Diiodo-8-(vinyloxy)quinoline

2,3-Diiodo-8-(vinyloxy)quinoline

Cat. No.: B12934055
M. Wt: 422.99 g/mol
InChI Key: IGLRFILKVVOYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2,3-Diiodo-8-(vinyloxy)quinoline involves several steps. One common method includes the iodination of 8-(vinyloxy)quinoline using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Industrial production methods for quinoline derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Mechanism of Action

The mechanism of action of 2,3-Diiodo-8-(vinyloxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

2,3-Diiodo-8-(vinyloxy)quinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C11H7I2NO

Molecular Weight

422.99 g/mol

IUPAC Name

8-ethenoxy-2,3-diiodoquinoline

InChI

InChI=1S/C11H7I2NO/c1-2-15-9-5-3-4-7-6-8(12)11(13)14-10(7)9/h2-6H,1H2

InChI Key

IGLRFILKVVOYDM-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=CC2=CC(=C(N=C21)I)I

Origin of Product

United States

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